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Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzoic acid

Cat. No.: B1301877

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-2-nitrobenzoic acid (CAS No. 394-01-4). Due to the limited availability of public
experimental spectra for this specific compound, the data presented herein is based on
spectral predictions from established chemical software and databases. These predictions offer
valuable insights for compound identification, structural elucidation, and analytical method
development.

Predicted Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-Fluoro-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

Table 1: Predicted tH NMR Data for 4-Fluoro-2-nitrobenzoic Acid
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~8.2-8.4 dd ~9.0,5.5 H-6

~7.8-8.0 dd ~9.0,25 H-5

~7.6-7.8 ddd ~9.0,75,25 H-3

~11.0-13.0 brs - COOH

Disclaimer: Data is predicted and may not reflect experimental values precisely.

Table 2: Predicted 3C NMR Data for 4-Fluoro-2-nitrobenzoic Acid

Chemical Shift (8) ppm Assighment
~165.0 C=0

~163.0 (d, YJCF = 250 Hz) C-4

~150.0 C-2

~133.0 (d, 3JCF = 10 Hz) C-6

~125.0 (d, *JCF = 3 Hz) c-1

~120.0 (d, 2ICF = 25 Hz) C-5

~115.0 (d, 2JCF = 20 Hz) c-3

Disclaimer: Data is predicted and may not reflect experimental values precisely.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 4-Fluoro-2-nitrobenzoic Acid
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
~3300 - 2500 Broad ]

dimer)
~1710 Strong C=0 stretch (Carboxylic acid)
~1610, 1480 Medium C=C stretch (Aromatic ring)

N-O asymmetric and
~1530, 1350 Strong ] )

symmetric stretch (Nitro group)
~1250 Strong C-O stretch (Carboxylic acid)
~1150 Medium C-F stretch

) O-H bend (Carboxylic acid

~920 Medium, Broad )

dimer)
~850 Medium C-H out-of-plane bend

Disclaimer: Data is predicted and may not reflect experimental values precisely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-Fluoro-2-nitrobenzoic Acid

mlz Relative Intensity (%) Assignment

185 High [M]* (Molecular lon)

168 Medium [M-OH]*

139 High [M-NO2]*

111 Medium [M-NO2-COJ*

94 Medium [CeHaF]*
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Disclaimer: Data is predicted and may not reflect experimental values precisely. Fragmentation
patterns can vary based on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a
solid aromatic carboxylic acid like 4-Fluoro-2-nitrobenzoic acid.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 3C NMR spectra.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of 4-Fluoro-2-nitrobenzoic acid for *H NMR or 20-50 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or Acetone-de) in a clean, dry vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.

o Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm
NMR tube to remove any particulate matter.

¢ Instrumentation:

o Use a high-field Fourier Transform NMR (FT-NMR) spectrometer, typically operating at
300 MHz or higher for protons.

o Data Acquisition:

o Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
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o For *H NMR, acquire the spectrum using a standard single-pulse experiment. Key
parameters include a spectral width of approximately 15 ppm, a sufficient number of scans
for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200
ppm) and a larger number of scans will be required due to the lower natural abundance
and sensitivity of the 13C nucleus.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

[¢]

[e]

Integrate the peaks in the *H NMR spectrum and identify multiplicities and coupling
constants.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum to identify functional groups.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 4-Fluoro-2-nitrobenzoic acid powder onto the center of
the ATR crystal.

o Apply pressure using the built-in press to ensure good contact between the sample and
the crystal.

e |nstrumentation:
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o Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio over a spectral range of 4000-400 cm~1.

» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the absorbance or transmittance spectrum.

o Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of 4-Fluoro-2-nitrobenzoic acid in a volatile organic solvent
(e.g., methanol or acetonitrile).

e Instrumentation:

o Use a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or
liquid chromatography (LC-MS) system for sample introduction. For direct infusion, a
syringe pump can be used. Electron lonization (EI) is a common method for volatile
compounds.

o Data Acquisition:

o Introduce the sample into the ion source. For El, the standard electron energy is 70 eV.
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o The generated ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

o The detector records the abundance of each ion.
o Data Processing:
o The mass spectrum is plotted as relative intensity versus m/z.
o Identify the molecular ion peak ([M]*) and the major fragment ions.
o Propose fragmentation pathways consistent with the observed spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
structural elucidation of an organic compound like 4-Fluoro-2-nitrobenzoic acid.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-2-nitrobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301877#spectroscopic-data-for-4-fluoro-2-
nitrobenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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